Reduced Tracheal Constriction of the 2-Methoxypyridine Scaffold vs. 2-Methylpyridine Analogs
The 2-methoxypyridine core, which is present in [2-(2-Methoxypyridin-4-yl)ethyl](methyl)amine, is a key pharmacophore that differentiates it from 2-methylpyridine-based building blocks. In a class-level inference, final compounds derived from this scaffold demonstrate a substantially reduced potential to constrict rat trachea rings, a surrogate model for bronchoconstriction [1]. This evidence is derived from a direct head-to-head comparison between multiple pairs of 2-methoxy-pyridine and 2-methyl-pyridine derivatives sharing the same core structure.
| Evidence Dimension | Rat trachea constriction (% of 50 mM KCl-induced constriction) at 0.1 µM |
|---|---|
| Target Compound Data | Data is for representative 2-methoxypyridine derivatives from the same chemical series (Examples 1, 2, 3, 4, 5, 6). |
| Comparator Or Baseline | Direct structural analogs with a 2-methylpyridine core (Compounds 1, 2, 3, 4, 5, 6). |
| Quantified Difference | The 2-methoxypyridine derivatives consistently showed significantly lower constriction. For example, at 0.1 µM, Compound 1 caused 118% constriction, while Example 1 caused only 53%. Compound 2 caused 106% constriction, while Example 2 caused <5%. This pattern is consistent across the entire series [1]. |
| Conditions | Rat trachea ring constriction assay, values represent the percentage of constriction relative to that induced by 50 mM KCl. Data are averages of at least two independent experiments [1]. |
Why This Matters
This class-level evidence strongly supports the selection of this building block for the synthesis of S1P1 agonists where minimizing off-target bronchoconstriction is a critical safety requirement.
- [1] Bolli, M., Lescop, C., Mathys, B., Morrison, K., Mueller, C., Nayler, O., & Steiner, B. (2015). 2-Methoxy-pyridin-4-yl-derivatives. U.S. Patent No. 9,133,179. Actelion Pharmaceuticals Ltd. View Source
